
Ethyl 2-cyano-4-(2-methylphenyl)-4-oxobutanoate
Overview
Description
Ethyl 2-cyano-4-(2-methylphenyl)-4-oxobutanoate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a cyano group, a phenyl ring substituted with a methyl group, and an ester functional group
Mechanism of Action
Target of Action
It is known to be a crucial building block in the synthesis of innovative drug candidates .
Mode of Action
The compound’s mode of action is characterized by its unique molecular structure and exceptional purity . It has a captivating blend of chemical functionalities, including a cyano group, an oxo group, and an ethyl ester moiety . This intricate arrangement, coupled with the presence of an O-tolyl substituent, endows 2-Cyano-4-oxo-4-o-tolyl-butyric acid ethyl ester with a distinct set of properties that make it a versatile tool in the hands of discerning scientists .
Biochemical Pathways
Its strategic placement of functional groups and the presence of the o-tolyl moiety offer researchers a unique platform to explore the development of targeted therapies for a wide range of health conditions .
Pharmacokinetics
Its molecular weight of 24527 g/mol suggests that it may have good bioavailability .
Result of Action
Its unique blend of reactivity and selectivity unlocks a world of possibilities in various applications .
Action Environment
Its clear, pale liquid form suggests that it may be stable under a variety of conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyano-4-(2-methylphenyl)-4-oxobutanoate typically involves the reaction of ethyl cyanoacetate with 2-methylbenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the cyano group can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
- Oxidation products include carboxylic acids.
- Reduction products include primary amines.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
1.1 Synthetic Intermediates
Ethyl 2-cyano-4-(2-methylphenyl)-4-oxobutanoate is primarily utilized as a synthetic intermediate in the production of various bioactive compounds. Its structure allows for versatile transformations, making it a valuable building block in organic synthesis. For instance, it can participate in reactions such as:
- Knoevenagel Condensation : This reaction involves the formation of carbon-carbon bonds, leading to the synthesis of α,β-unsaturated carbonyl compounds. This compound can serve as a reactant in these condensation reactions, yielding products with potential pharmacological activities .
- Michael Addition : The compound can act as a Michael acceptor, facilitating the formation of complex molecules through nucleophilic addition reactions. This property is particularly useful for synthesizing compounds with medicinal relevance .
2.1 Antimicrobial Properties
Research has indicated that derivatives of ethyl cyano compounds exhibit significant antimicrobial activity. This compound and its analogs have been evaluated for their effectiveness against various bacterial and fungal strains. Studies suggest that modifications to the cyano group can enhance antimicrobial potency, making this compound a candidate for further investigation in drug development .
2.2 Anticancer Potential
Recent studies have highlighted the anticancer potential of cyano-containing compounds. This compound has shown promise in preliminary assays for inhibiting cancer cell proliferation. Its mechanism may involve the induction of apoptosis or disruption of cellular signaling pathways associated with tumor growth .
Comparison with Similar Compounds
- Ethyl cyanoacetate
- 2-Methylbenzaldehyde
- Ethyl 2-cyano-3-phenylpropanoate
Comparison: Ethyl 2-cyano-4-(2-methylphenyl)-4-oxobutanoate is unique due to the presence of both a cyano group and a substituted phenyl ring, which confer specific reactivity and binding properties. Compared to ethyl cyanoacetate, it has enhanced stability and potential for forming more complex structures. The presence of the 2-methylphenyl group also distinguishes it from simpler cyanoacetates, providing additional sites for chemical modification and interaction with biological targets.
Biological Activity
Ethyl 2-cyano-4-(2-methylphenyl)-4-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, synthesis, and biological mechanisms, supported by data tables and case studies.
1. Chemical Structure and Synthesis
This compound belongs to the class of cyano derivatives, characterized by the presence of a cyano group (-C≡N) attached to a butanoate backbone. The synthesis typically involves multi-component reactions, often employing catalysts such as 4-(dimethylamino)pyridine (DMAP) under controlled conditions to yield high purity and yield.
2.1 Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory effects of this compound. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. For instance, compounds with similar structures showed inhibition rates exceeding 90% in various models, suggesting that this compound may also exhibit comparable efficacy .
Table 1: Comparative Anti-inflammatory Activity
2.2 Cytotoxic Effects
The cytotoxicity of this compound has been evaluated against various cancer cell lines. Preliminary results indicate selective cytotoxicity towards human lung adenocarcinoma (A549) and melanoma (A375) cell lines, with IC50 values suggesting potent activity at low concentrations .
Table 2: Cytotoxicity Profile
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the cyano group plays a critical role in modulating enzyme activity related to inflammatory pathways and tumor growth.
Case Study: Anti-inflammatory Effects
In a recent study, this compound was tested in an animal model for its anti-inflammatory properties. The results showed a marked reduction in paw edema compared to control groups treated with standard anti-inflammatory drugs .
Case Study: Cytotoxicity Assessment
Another study assessed the cytotoxic effects of this compound on A549 cells using the MTT assay. The results indicated significant cell death at concentrations as low as 5 µM, suggesting strong potential for further development as an anticancer agent .
5. Conclusion and Future Directions
This compound shows promising biological activities, particularly in anti-inflammatory and cytotoxic domains. Continued research is necessary to fully elucidate its mechanisms of action and optimize its pharmacological profiles for therapeutic applications.
Future studies should focus on:
- Detailed mechanistic studies to understand the pathways involved.
- In vivo studies to assess efficacy and safety.
- Potential modifications of the chemical structure to enhance activity and reduce toxicity.
This compound represents a valuable candidate for further exploration in drug development pipelines focusing on inflammatory diseases and cancer therapy.
Properties
IUPAC Name |
ethyl 2-cyano-4-(2-methylphenyl)-4-oxobutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-18-14(17)11(9-15)8-13(16)12-7-5-4-6-10(12)2/h4-7,11H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMCEWZIGFVUKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C1=CC=CC=C1C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.